molecular formula C23H18ClFN2OS B2870474 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 450351-24-3

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2870474
CAS No.: 450351-24-3
M. Wt: 424.92
InChI Key: IKXBJEPTJBRBLL-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic indole-based acetamide derivative characterized by a 2-chlorophenylmethyl substitution at the indole’s 1-position, a sulfanyl linker at the 3-position, and an N-(4-fluorophenyl)acetamide moiety.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2OS/c24-20-7-3-1-5-16(20)13-27-14-22(19-6-2-4-8-21(19)27)29-15-23(28)26-18-11-9-17(25)10-12-18/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXBJEPTJBRBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis remains the most reliable method for constructing the indole scaffold. Phenylhydrazine reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions (H₂SO₄ or HCl) at 80–100°C to yield 1H-indole-3-carbaldehyde. Recent optimizations suggest using microwave irradiation (150 W, 120°C, 20 min) to improve yields from 65% to 89%.

Critical Parameters :

  • Acid Catalyst : Concentrated sulfuric acid (95%) achieves higher regioselectivity than HCl.
  • Solvent : Ethanol/water mixtures (3:1 v/v) reduce side-product formation.

Friedel-Crafts Alkylation for Chlorophenylmethyl Group Attachment

The 2-chlorophenylmethyl group is introduced via Friedel-Crafts alkylation using 2-chlorobenzyl chloride and AlCl₃ in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to the benzyl chloride to generate a reactive carbocation.

Optimization Insights :

  • Catalyst Loading : 1.2 equivalents of AlCl₃ maximizes yield (78%) while minimizing di-substitution byproducts.
  • Temperature : Reactions below 5°C favor mono-alkylation (>90% selectivity).

Sulfanyl Linkage Formation

The sulfanyl group is introduced by reacting 1-[(2-chlorophenyl)methyl]-1H-indole with a thiol (e.g., mercaptoacetic acid) in dimethylformamide (DMF) with potassium carbonate as a base. The reaction mechanism involves nucleophilic aromatic substitution at the indole’s 3-position.

Reaction Conditions :

  • Base : K₂CO₃ (2.5 eq.) in DMF at 60°C for 12 hours.
  • Alternative Methods : Thiol-ene click chemistry under UV light (365 nm) reduces reaction time to 2 hours.

Acetamide Functionalization

The final step involves acetylation of 3-sulfanyl-1-[(2-chlorophenyl)methyl]-1H-indole with 4-fluoroaniline in acetic anhydride and pyridine. Pyridine acts as both a catalyst and acid scavenger.

Yield Optimization :

  • Molar Ratio : A 1:2 ratio of intermediate to 4-fluoroaniline achieves 85% conversion.
  • Solvent : Anhydrous acetonitrile outperforms DMF in reducing hydrolysis side reactions.

Analytical and Purification Methods

Purity Assessment

Heavy metal content (<20 ppm) and arsenic levels (<2 ppm) are assessed via incineration and hydride generation atomic absorption spectroscopy, respectively. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (pH 3.2) confirms chemical purity (>98%).

Table 2: Analytical Specifications

Parameter Method Acceptance Criteria
Heavy Metals ICP-MS ≤20 ppm
Arsenic HG-AAS ≤2 ppm
Chemical Purity HPLC (C18, 220 nm) ≥98%
Residual Solvents GC-FID ≤500 ppm (DMF)

Industrial-Scale Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For Fischer indole synthesis, reducing batch variability.
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in sulfanyl group steps.
  • Catalyst Recovery : AlCl₃ recycling via aqueous HCl washes reduces costs by 40%.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Substituent Variations on the Indole Core
  • Compound 37 () :
    • Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide.
    • Key Differences:
  • 1-Position : 4-Chlorobenzoyl (electron-withdrawing) vs. 2-chlorophenylmethyl (moderately electron-donating).
  • 3-Position : Sulfonyl linker (polar, rigid) vs. sulfanyl (less polar, flexible).
  • 5-Position : Methoxy group enhances solubility but may reduce membrane permeability .

  • Compound 3aj () :

    • Structure: N-(2-(2-(bis(4-fluorophenyl)methyl)-1H-indol-3-yl)-3,4-dihydronaphthalen-1-yl)acetamide.
    • Key Differences:
  • 1-Position : Bulky bis(4-fluorophenyl)methyl group increases steric hindrance.
2.1.2. Modifications to the Acetamide Side Chain
  • FGIN-1–27 () :
    • Structure: 2-(2-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide.
    • Key Differences:
  • N-Substituent : Dihexyl groups (lipophilic) vs. 4-fluorophenyl (aromatic, polar).
  • Implications: Enhanced lipophilicity in FGIN-1–27 may improve blood-brain barrier penetration, relevant for CNS targets like TSPO (Ki = 3.25 nM) .

  • Compound :

    • Structure: 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide.
    • Key Differences:
  • Sulfonyl vs. Sulfanyl : Sulfonyl’s electron-withdrawing nature may alter redox properties.
  • Trifluoromethyl Group : Strong electronegativity enhances binding to hydrophobic pockets .

Pharmacological Implications

  • TSPO Binding () : FGIN-1–27 and Ro5-4864 (Ki = 1.02–3.25 nM) demonstrate that indole-acetamide scaffolds with fluorophenyl groups are potent TSPO ligands. The target compound’s 4-fluorophenyl and sulfanyl linker may offer comparable affinity but require experimental validation.

Biological Activity

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClFN2OS, with a molecular weight of 432.92 g/mol. Its structure includes an indole core, a chlorophenyl group, and a fluorophenyl acetamide moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC23H18ClFN2OS
Molecular Weight432.92 g/mol
IUPAC NameThis compound
CAS Number450351-24-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfanyl linkage in its structure is believed to enhance its reactivity and facilitate binding to specific enzymes or receptors involved in critical signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors associated with neuroprotective effects or tumor suppression.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies suggest that this compound has significant anticancer properties. It has been tested against various cancer cell lines, showing notable cytotoxic effects.

Cell LineIC50 (µM)
A375 (Melanoma)4.2
MCF-7 (Breast)1.88
HCT116 (Colon)1.98

These findings indicate that the compound may induce apoptosis in cancer cells and inhibit their proliferation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity, which is crucial for conditions such as neurodegenerative diseases. It may reduce the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells.

Case Studies

Several studies have investigated the biological effects of similar indole derivatives, providing insights into the potential applications of this compound:

  • Study on Neuroinflammation : Research showed that indole derivatives can significantly reduce inflammatory responses in models of neuroinflammation, suggesting that compounds like this compound could be beneficial in treating neurodegenerative diseases.
  • Antitumor Activity Evaluation : In vitro studies on various cancer cell lines have indicated that similar compounds exhibit promising growth-inhibitory effects, supporting further investigation into their mechanisms and therapeutic potential.

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